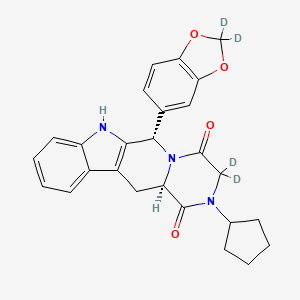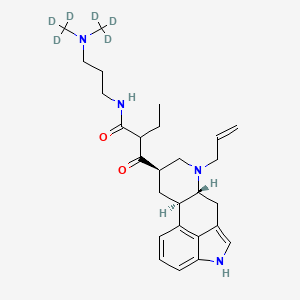
Cabergoline isomer-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cabergoline isomer-d6 is a deuterium-labeled isomer of cabergoline, a compound primarily known for its role as a dopamine receptor agonist. The incorporation of deuterium, a stable isotope of hydrogen, into cabergoline enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of cabergoline isomer-d6 involves the deuteration of cabergoline. This process typically starts with ergocryptine as the starting material. The synthesis involves multiple steps, including oxidation of the 9,10-dihydrolysergol derivative to the corresponding aldehyde and carboxylic acid using activated dimethyl sulfoxide (DMSO) and a Pinnick oxidation sequence . Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity while minimizing impurities .
Chemical Reactions Analysis
Cabergoline isomer-d6 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can be used to introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cabergoline isomer-d6 has a wide range of scientific research applications:
Mechanism of Action
Cabergoline isomer-d6 exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine D2 receptors, inhibiting adenylyl cyclase and decreasing intracellular cyclic adenosine monophosphate (cAMP) levels . This leads to the inhibition of prolactin secretion from lactotrophs in the anterior pituitary gland. Additionally, cabergoline induces autophagic cell death by activating dopamine D5 receptors .
Comparison with Similar Compounds
Cabergoline isomer-d6 is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles compared to non-deuterated cabergoline . Similar compounds include:
Cabergoline: The non-deuterated version of cabergoline, used for similar therapeutic purposes.
Bromocriptine: Another dopamine receptor agonist used to treat hyperprolactinemic disorders and Parkinson’s disease.
Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.
This compound stands out due to its improved stability and reduced metabolic degradation, making it a valuable tool in research and drug development .
Properties
Molecular Formula |
C27H38N4O2 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-[(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-N-[3-[bis(trideuteriomethyl)amino]propyl]butanamide |
InChI |
InChI=1S/C27H38N4O2/c1-5-12-31-17-19(26(32)20(6-2)27(33)28-11-8-13-30(3)4)14-22-21-9-7-10-23-25(21)18(16-29-23)15-24(22)31/h5,7,9-10,16,19-20,22,24,29H,1,6,8,11-15,17H2,2-4H3,(H,28,33)/t19-,20?,22-,24-/m1/s1/i3D3,4D3 |
InChI Key |
WUQQRKBJJWMWRM-CTWXQCOOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C(CC)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
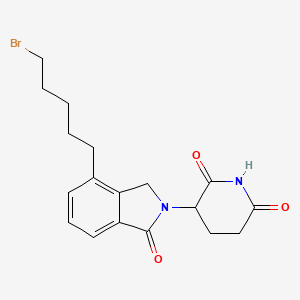
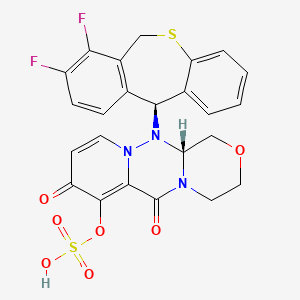
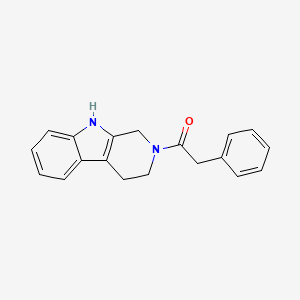
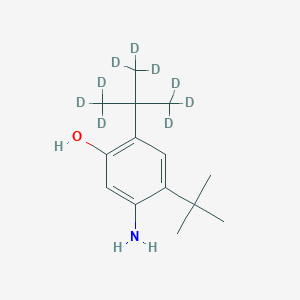

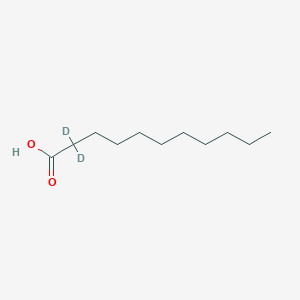


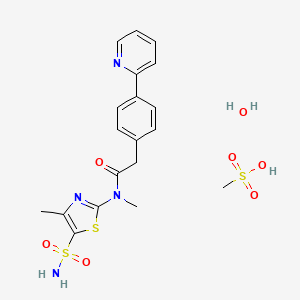
![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)
